molecular formula C28H42O4 B1253125 Paeonenoide C

Paeonenoide C

Cat. No.: B1253125
M. Wt: 442.6 g/mol
InChI Key: VIDISXWZNJLDBI-IDEZQVRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paeonenoide C is a 24,30-dinortriterpenoid isolated from Paeonia veitchii, a plant species traditionally used in herbal medicine. Structurally, it belongs to the oleanane-type triterpenoid family, characterized by a dinor skeleton (loss of two methyl groups) and distinct oxygenation patterns. Its molecular formula, C₂₅H₄₂O₄, was confirmed via high-resolution electron ionization mass spectrometry (HR-EI-MS), with a molecular ion peak at m/z 442 . Key spectroscopic features include a carboxyl group (δ 179.6 in ¹³C-NMR), exocyclic C=C bonds, and hydroxylation at specific positions. This compound shares a skeletal framework with akebonic acid but differs in substituent groups and ring modifications, making it a unique subject for comparative analysis .

Properties

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9,10-dihydroxy-6a,6b,9,12a-tetramethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C28H42O4/c1-17-8-13-28(23(30)31)15-14-25(3)18(19(28)16-17)6-7-20-24(2)11-10-22(29)27(5,32)21(24)9-12-26(20,25)4/h6,19-22,29,32H,1,7-16H2,2-5H3,(H,30,31)/t19-,20+,21+,22-,24+,25+,26+,27+,28-/m0/s1

InChI Key

VIDISXWZNJLDBI-IDEZQVRVSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)O)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Characteristics of Paeonenoide C

This compound’s structure (Figure 1) includes:

  • A dinor skeleton (loss of C-24 and C-30 methyl groups).
  • An exocyclic C=C bond between C(4) and C(23), confirmed by HMBC correlations (δ 5.69 and 4.83 protons correlated with C(4) at δ 154.8) .
  • A carboxyl group (δ 179.6) and hydroxylation at C(3) and C(13).
  • Optical rotation [α]D +120.24 (c = 0.21, MeOH), distinct from related compounds .

Comparison with Akebonic Acid

Akebonic acid, a structurally analogous triterpenoid, shares the same oleanane skeleton but differs in key aspects:

Property This compound Akebonic Acid
Molecular Formula C₂₅H₄₂O₄ C₃₀H₄₈O₄ (estimated)
Exocyclic C=C Bonds C(4)-C(23) Absent
Methyl Groups Lacks C-24 and C-30 methyls Retains C-24 and C-30 methyls
¹³C-NMR (COOH) δ 179.6 Similar δ ~175–180
Biological Source Paeonia veitchii Akebia species

Comparison with Paeonenoide B

Paeonenoide B, a congener from the same plant, highlights variations within the dinortriterpenoid family:

Property This compound Paeonenoide B
Molecular Formula C₂₅H₄₂O₄ C₂₈H₄₀O₃
Molecular Ion (EI-MS) m/z 442 m/z 424
Functional Groups Carboxyl, hydroxyl Hydroxyl, olefinic bonds
Skeletal Features C(4)-C(23) exocyclic bond Additional double bonds at C(12)

Paeonenoide B’s higher degree of unsaturation (three double bonds vs. two in this compound) may enhance its reactivity in biological systems .

Comparison with 11,12-Epoxy-4,13-Dihydroxy Dinorolean Lactone

Another dinortriterpenoid from Paeonia veitchii (referred to as Compound 4 in ) exhibits distinct functionalization:

Property This compound Compound 4
Optical Rotation [α]D +120.24 (MeOH) [α]D +65.50 (CHCl₃)
IR Peaks 3437 (OH), 1693 (COOH) cm⁻¹ 3500 (OH), 1730 (lactone) cm⁻¹
Key Functional Groups Carboxylic acid 28,13-Lactone, epoxy group

The lactone ring in Compound 4 introduces rigidity, while this compound’s free carboxyl group may enhance solubility in polar solvents .

Comparative Analysis of Spectroscopic Data

Table 1. Spectroscopic Comparison of this compound and Analogues

Compound ¹³C-NMR (δ, COOH) ¹H-NMR (Olefinic H) IR (CO Stretch) Molecular Weight
This compound 179.6 δ 5.69, 4.83 1693 cm⁻¹ 442
Akebonic Acid ~175–180 Not reported ~1700 cm⁻¹ ~472 (estimated)
Compound 4 N/A (lactone) δ 5.10–5.30 1730 cm⁻¹ ~460 (estimated)

Key findings:

  • This compound’s carboxyl group is a diagnostic marker (δ 179.6) absent in lactone-containing analogues.
  • Exocyclic C=C bonds produce unique olefinic proton shifts (δ 4.83–5.69) .

Q & A

Basic Research Questions

Q. How can researchers reliably isolate and characterize Paeonenoide C from plant sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to confirm structure .
  • Mass Spectrometry (MS) : Use high-resolution LC-MS to determine molecular weight and fragmentation patterns.
  • Example Data Table :
TechniqueKey Peaks/FeaturesReference Standard Comparison
¹H-NMRδ 6.25 (s, 1H, aromatic)Matches literature
LC-MS[M+H]+ m/z 321.12Confirmed via authentic sample

Q. What experimental designs are optimal for assessing this compound’s bioactivity in vitro?

  • Methodological Answer : Use dose-response assays (e.g., MTT for cytotoxicity) with controlled variables:

  • Positive/Negative Controls : Include known inhibitors or vehicles (e.g., DMSO).
  • Replicates : Minimum triplicate measurements to ensure statistical validity.
  • Time Points : Assess acute (24–48 hr) vs. chronic (7+ days) effects .
    • Data Analysis Tip : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound?

  • Methodological Answer :

Systematic Review : Aggregate data from preclinical studies using PRISMA guidelines to identify confounding variables (e.g., cell lines, purity levels) .

Comparative Experiments : Replicate key studies under standardized conditions (e.g., identical cell culture media, passage numbers).

Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to map divergent signaling pathways (e.g., NF-κB vs. MAPK) .

  • Example Conflict : Discrepancies in anti-inflammatory efficacy between RAW264.7 macrophages (high effect) and primary monocytes (low effect) may stem from differential receptor expression .

Q. What strategies validate the pharmacokinetic profile of this compound in vivo?

  • Methodological Answer :

  • Animal Models : Administer via oral gavage or intraperitoneal injection; collect plasma/tissue samples at timed intervals.
  • Analytical Techniques : Quantify using UPLC-MS/MS with a lower limit of detection (LLOD) ≤ 1 ng/mL .
  • Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (%F) .
    • Data Table :
ParameterValue (Mean ± SD)SpeciesDose (mg/kg)
AUC₀–24450 ± 75 µg·hr/mLRat50
t₁/₂3.2 ± 0.8 hrMouse50

Q. How can computational modeling enhance structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, TNF-α).
  • QSAR Models : Apply machine learning (e.g., Random Forest) to correlate substituent groups with bioactivity .
  • Validation : Cross-check predictions with in vitro assays for key derivatives .

Methodological Frameworks

Q. What criteria ensure a robust research question for studying this compound?

  • Answer : Apply the FINER framework:

  • Feasible : Access to sufficient plant material and analytical facilities.
  • Interesting : Address gaps (e.g., understudied neuroprotective effects).
  • Novel : Explore novel delivery systems (e.g., nanoparticles).
  • Ethical : Adhere to animal welfare protocols (IACUC approval) .
  • Relevant : Align with funding priorities (e.g., natural product drug discovery) .

Q. How to design a longitudinal study evaluating this compound’s chronic toxicity?

  • Answer :

  • Cohort Design : Use multiple dose groups (low, medium, high) over 6–12 months.
  • Endpoints : Monitor organ histopathology, serum biomarkers (ALT, creatinine), and behavioral outcomes .
  • Statistical Power : Calculate sample size using G*Power to detect ≥20% effect size (α=0.05, β=0.2) .

Data Interpretation & Reporting

Q. What steps mitigate bias in meta-analyses of this compound’s anticancer efficacy?

  • Answer :

Egger’s Test : Assess publication bias in funnel plots.

Sensitivity Analysis : Exclude low-quality studies (e.g., lack of blinding).

Subgroup Analysis : Stratify by cancer type (e.g., breast vs. lung) .

Q. How to reconcile discrepancies between in vitro and in vivo bioavailability data?

  • Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/metabolism differences.
  • Protein Binding Assays : Measure free vs. bound fractions in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paeonenoide C
Reactant of Route 2
Paeonenoide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.